molecular formula C7H18Cl2N2O B2512135 3-(1-Aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride CAS No. 2470440-51-6

3-(1-Aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride

Cat. No. B2512135
CAS RN: 2470440-51-6
M. Wt: 217.13
InChI Key: OYCLBCHTLYNMAW-UHFFFAOYSA-N
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Description

3-(1-Aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride, commonly known as A-366, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

  • Pyrrolidin-2-ones and their derivatives, including compounds related to 3-(1-Aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride, are crucial in synthesizing various biologically active molecules and potential medicinal compounds (Rubtsova et al., 2020).

Methodology in Medicinal Chemistry

  • The compound 3-(Pyrrolidin-1-yl)piperidine, a structurally related compound, demonstrates the significance of pyrrolidine derivatives in medicinal chemistry, offering insights into their synthesis and potential applications (Smaliy et al., 2011).

Enantiomer Synthesis

  • The synthesis of enantiomers of similar compounds, using techniques like hydrolytic kinetic resolution, highlights the importance of such molecules in developing aminoalcohols with high enantiomeric purity, potentially applicable to this compound (Kulig et al., 2007).

Pyrrolidines in Industry

  • Pyrrolidines, including related compounds, are used in medicine and industry, such as in dyes or agrochemical substances, emphasizing the diverse applications of such structures (Żmigrodzka et al., 2022).

Iminosugar Nucleoside Synthesis

  • The synthesis of iminosugar nucleosides from related compounds sheds light on the versatility of pyrrolidine derivatives in creating complex molecular structures with potential biological activity (Hassan et al., 2004).

Molecular Structure Analysis

  • Studies on the molecular structure of N-(8-Isopropyl-nortropan-3-α-yl)-2-methoxy-4-amino-5-chlorobenzamide, a structurally related compound, provide insights into the conformation and potential interactions of pyrrolidine derivatives (Cabezas et al., 1988).

Pyrrolidine Homolog Synthesis

  • Research on the synthesis of pyrrolidine homologs through hydrogenation processes highlights the chemical versatility and potential for creating structurally diverse compounds related to this compound (Bel'skii et al., 1963).

DNA and RNA Interaction

  • Studies on compounds like N-(Pyren-1-ylmethyl)-(3R,4R)-4-(hydroxymethyl)pyrrolidin-3-ol, derived from similar structures, demonstrate their potential in stabilizing DNA and RNA structures, suggesting possible applications in genetic research and therapy (Filichev & Pedersen, 2003).

properties

IUPAC Name

3-(1-aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-6(4-8)7(10)2-3-9-5-7;;/h6,9-10H,2-5,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCLBCHTLYNMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1(CCNC1)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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